Cas no 61706-47-6 (2-(4-nitrophenyl)-2-phenylpropanamide)
61706-47-6 structure
Product Name:2-(4-nitrophenyl)-2-phenylpropanamide
CAS No:61706-47-6
MF:C15H14N2O3
MW:270.283263683319
CID:1633260
PubChem ID:3046179
Update Time:2025-04-21
2-(4-nitrophenyl)-2-phenylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-nitrophenyl)-2-phenylpropanamide
- JZCUTIIACJHTIS-UHFFFAOYSA-N
- 2-(4-Nitrophenyl)-2-phenylpropanimidic acid
- BRN 2592556
- DTXSID30977296
- p-nitro-alpha-phenylhydratropamide
- 2-(p-Nitrophenyl)-2-phenylpropionamide
- Propionamide, 2-(p-nitrophenyl)-2-phenyl-
- SCHEMBL4800395
- 61706-47-6
-
- Inchi: 1S/C15H14N2O3/c1-15(14(16)18,11-5-3-2-4-6-11)12-7-9-13(10-8-12)17(19)20/h2-10H,1H3,(H2,16,18)
- InChI Key: JZCUTIIACJHTIS-UHFFFAOYSA-N
- SMILES: O=C(C(C)(C1C=CC=CC=1)C1C=CC(=CC=1)[N+](=O)[O-])N
Computed Properties
- Exact Mass: 270.10052
- Monoisotopic Mass: 270.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 88.9Ų
Experimental Properties
- PSA: 86.23
2-(4-nitrophenyl)-2-phenylpropanamide Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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